REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[C:7]([C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([NH:19]C(=O)C(F)(F)F)[CH:10]=1)#[N:8]>CO>[NH2:19][C:11]1[CH:10]=[C:9]([C:7]#[N:8])[CH:18]=[CH:17][C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:0.1.2|
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Name
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|
Quantity
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60.3 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
108 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC(=C(C(=O)OC)C=C1)NC(C(F)(F)F)=O
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Name
|
|
Quantity
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850 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 50° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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DISTILLATION
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Details
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methanol was distilled off under reduced pressure and water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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The mixture was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with 0.5M hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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saturated brine, dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was crystallized from ethyl acetate-diisopropyl ether
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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NC1=C(C(=O)OC)C=CC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |